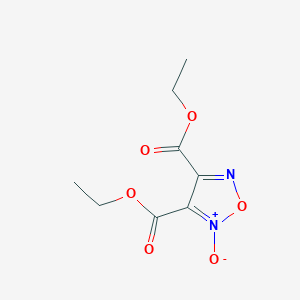

![molecular formula C8H6F3NO4S B1296255 4-[[(トリフルオロメチル)スルホニル]アミノ]安息香酸 CAS No. 5433-54-5](/img/structure/B1296255.png)

4-[[(トリフルオロメチル)スルホニル]アミノ]安息香酸

説明

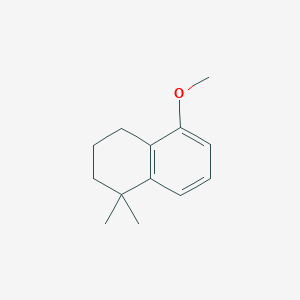

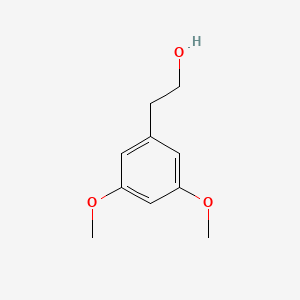

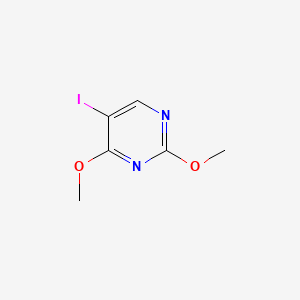

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C8H6F3NO4S . It has an average mass of 269.198 Da and a monoisotopic mass of 268.996948 Da .

Molecular Structure Analysis

The molecular structure of 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid consists of a benzoic acid core with a trifluoromethylsulfonyl amino group attached to the fourth carbon of the benzene ring .科学的研究の応用

医薬品: 抗真菌用途

この化合物は、抗真菌剤の開発に利用されてきました。 この酸を用いて合成されたサリチルアニリド4-(トリフルオロメチル)ベンゾエートは、特定の真菌種に対してサブミクロモル濃度の最小発育阻止濃度 (MIC) を示しました 。これは、新しい抗真菌薬または治療法を開発する可能性を示唆しています。

農業: 生化学研究

農業において、4-[[(トリフルオロメチル)スルホニル]アミノ]安息香酸は、生化学的試薬としてプロテオミクス研究に用いられます 。植物におけるタンパク質の発現と相互作用を研究する役割は、作物の保護と収量の向上につながる可能性があります。

工業化学: フッ素化化合物の合成

この化合物は、フッ素化されているため、さまざまな工業用途で重要な、安定性と溶媒や酸に対する耐性を備えた他のフッ素化化合物を合成するために役立ちます 。

作用機序

The mechanism of action of 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid is not well understood, but it is believed to involve the formation of an intermediate complex with the target molecule. This complex then undergoes a series of reactions, which results in the formation of the desired product.

Biochemical and Physiological Effects

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid has been studied for its biochemical and physiological effects. Studies have shown that 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid has been shown to interact with certain proteins and receptors, which can lead to changes in cell signalling pathways.

実験室実験の利点と制限

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid has several advantages for laboratory experiments. It is easy to synthesize, cost-effective, and can be scaled up for industrial production. In addition, it is highly versatile and can be used in a variety of scientific research applications. However, 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid also has some limitations. It is not very water-soluble, which can limit its use in certain types of experiments. In addition, it is not very stable, and can be degraded by light or heat.

将来の方向性

Several future directions for 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid research have been proposed. These include the development of new synthesis methods, the exploration of new applications, and the investigation of its biochemical and physiological effects. In addition, researchers are exploring the use of 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid in drug delivery systems and as a starting material in the synthesis of pharmaceuticals. Finally, researchers are looking into the potential of 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid as an anticancer agent and as a potential therapeutic agent.

合成法

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid is synthesized using a modified version of the classic Friedel-Crafts reaction. In this reaction, trifluoromethanesulfonyl chloride is reacted with 4-aminobenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds at room temperature, and yields the desired 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid product in high yields. This method is simple, cost-effective, and can be scaled up for industrial production.

特性

IUPAC Name |

4-(trifluoromethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDPKHIFHRHXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278414 | |

| Record name | 4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5433-54-5 | |

| Record name | NSC7172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethylsulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)